Moellendorffilin
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H20O10 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
(1S,2R,14R,15S)-4,5,24,25-tetramethoxy-7,12,17,22-tetraoxaheptacyclo[13.11.0.02,14.03,11.06,10.018,26.019,23]hexacosa-3(11),4,6(10),8,18(26),19(23),20,24-octaene-13,16-dione |
InChI |
InChI=1S/C26H20O10/c1-29-21-15-11-12-14(13(11)25(27)35-17(15)9-5-7-33-19(9)23(21)31-3)26(28)36-18-10-6-8-34-20(10)24(32-4)22(30-2)16(12)18/h5-8,11-14H,1-4H3/t11-,12+,13-,14+ |
InChI Key |
LRROJPIKHKKOOJ-KPWCQOOUSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=CO2)C3=C1[C@@H]4[C@H]5[C@@H]([C@@H]4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC |
Canonical SMILES |
COC1=C(C2=C(C=CO2)C3=C1C4C5C(C4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The preparation of Moellendorffilin involves the reaction of methyl benzoate (or ethyl benzoate) with sodium hydroxide to produce the salts of benzoic acid and methanol. The salts are then acidified to obtain this compound . This method is relatively straightforward and commonly used in laboratory settings.
Chemical Reactions Analysis
Moellendorffilin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using appropriate reducing agents.
Scientific Research Applications
Moellendorffilin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methods.
Biology: The compound is studied for its biological activity, particularly its anticancer properties.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Moellendorffilin exerts its effects by inhibiting kinase activity, which blocks the activity of proteins involved in cancer cell growth and survival. This inhibition leads to the induction of apoptosis in tumor cells, resulting in their destruction . The molecular targets and pathways involved include various kinases and signaling pathways critical for cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Related Furanocoumarins
Furanocoumarins are a class of secondary metabolites known for their phototoxic and antimicrobial properties. Moellendorffilin shares structural similarities with other furanocoumarins but differs in substitution patterns and skeletal complexity, which influence its bioactivity. Below is a detailed comparison with key analogs:
Structural Features
Key Structural Differences :
- Skeletal Complexity: this compound’s unique difurocyclobutabisbenzopyran dione skeleton incorporates two fused cyclobutane rings, enhancing rigidity and planar surface area compared to linear (xanthotoxin, bergapten) or angular (sphondin) furanocoumarins.
Antibacterial Efficacy:
| Compound | MIC Range (µg/mL) | Spectrum of Activity |
|---|---|---|
| This compound | 15.62–62.5 | Broad (Gram-positive and Gram-negative) |
| Xanthotoxin | >100* | Limited (primarily dermatological use) |
| Bergapten | >100* | Weak antimicrobial, used in phototherapy |
Mechanistic Insights :
- The tetramethoxy groups in this compound likely enhance interactions with bacterial enzymes (e.g., DNA gyrase) or disrupt membrane integrity, whereas simpler furanocoumarins like xanthotoxin and bergapten lack sufficient substituents for broad-spectrum activity .
- The cyclobutane rings in this compound may restrict molecular flexibility, optimizing spatial alignment with bacterial targets.
Q & A
Q. What established synthetic protocols are available for Moellendorffilin, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : Synthetic routes for this compound typically involve multi-step organic reactions, such as condensation or cyclization. Optimization strategies include varying catalysts (e.g., Lewis acids), solvent polarity, and temperature gradients. For reproducibility, document reaction parameters (e.g., reflux time, stoichiometry) and employ techniques like thin-layer chromatography (TLC) for real-time monitoring. Purification via column chromatography or recrystallization ensures product integrity. Yield calculations should account for mass balance and side-product formation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s molecular structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyls), while high-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, X-ray diffraction (XRD) provides definitive structural validation. Cross-referencing spectral data with computational predictions (e.g., DFT simulations) enhances accuracy .
Q. How should researchers validate the purity of this compound using chromatographic methods?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Validate methods by determining linearity (R² > 0.99), limit of detection (LOD), and limit of quantification (LOQ). Use internal standards for calibration and replicate runs to assess precision. Gas chromatography (GC) is suitable for volatile derivatives, while TLC offers rapid qualitative checks .
Advanced Research Questions
Q. How can conflicting spectroscopic data in this compound’s structural analysis be systematically resolved?
- Methodological Answer : Discrepancies often arise from sample impurities or instrumental artifacts. Employ orthogonal techniques: combine XRD with solid-state NMR for crystalline samples, or use heteronuclear correlation spectroscopy (HMBC/HSQC) for complex solutions. Statistical error analysis (e.g., confidence intervals for chemical shifts) and replication across multiple batches mitigate variability. Document all anomalies in supplementary materials .
Q. What computational strategies predict this compound’s bioactive conformations and target interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models ligand-receptor binding using energy minimization. Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability over time. Validate predictions with in vitro assays (e.g., surface plasmon resonance for binding affinity). Address force field limitations by benchmarking against experimental data .
Q. How do researchers design comparative studies to evaluate this compound’s bioactivity against structural analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with systematic modifications (e.g., substituent groups). Use standardized assays (e.g., enzyme inhibition, cytotoxicity) under identical conditions. Apply multivariate statistical analysis (e.g., PCA) to identify critical structural determinants. Include positive/negative controls and report effect sizes with 95% confidence intervals .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound’s pharmacological assays?
- Methodological Answer : Fit dose-response curves using nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via R² and residual plots. For reproducibility, share raw data (e.g., absorbance readings) in supplementary files and detail software settings (e.g., GraphPad Prism). Use bootstrapping to estimate parameter uncertainty .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) via factorial design experiments. Track impurities using LC-MS and correlate with reaction conditions. Use control charts (e.g., Shewhart charts) to monitor yield consistency. Pre-register protocols in repositories like Open Science Framework to enhance transparency .
Tables for Methodological Reference
| Analytical Technique | Key Parameters | Validation Metrics |
|---|---|---|
| HPLC | Column type, mobile phase, flow rate | Linearity (R²), LOD, LOQ, precision (RSD%) |
| XRD | Crystallization solvent, temperature | R-factor, resolution, space group |
| Molecular Docking | Scoring function, grid size | RMSD values, binding energy (ΔG) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
